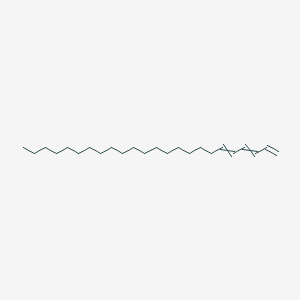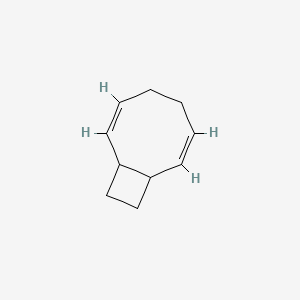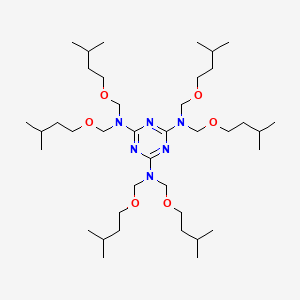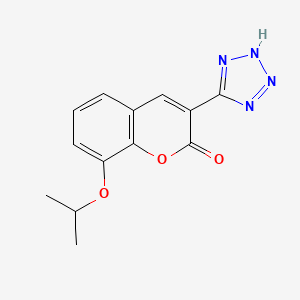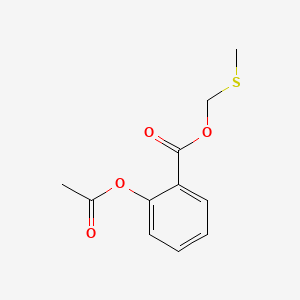![molecular formula C15H24S3 B14453155 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene CAS No. 74542-67-9](/img/structure/B14453155.png)
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with three propan-2-yl sulfanyl groups at the 1, 3, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene typically involves the reaction of 1,3,5-trihalobenzene with propan-2-yl thiol in the presence of a base. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by propan-2-yl sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Functionalized benzene derivatives
科学研究应用
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity. The benzene ring provides a stable framework for these interactions, allowing for specific binding to molecular targets.
相似化合物的比较
Similar Compounds
1,3,5-Triisopropylbenzene: Similar structure but with isopropyl groups instead of propan-2-yl sulfanyl groups.
1,3,5-Tris[(methylthio)]benzene: Contains methylthio groups instead of propan-2-yl sulfanyl groups.
Uniqueness
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene is unique due to the presence of propan-2-yl sulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for functionalization, making it valuable for various applications in research and industry.
属性
CAS 编号 |
74542-67-9 |
|---|---|
分子式 |
C15H24S3 |
分子量 |
300.6 g/mol |
IUPAC 名称 |
1,3,5-tris(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C15H24S3/c1-10(2)16-13-7-14(17-11(3)4)9-15(8-13)18-12(5)6/h7-12H,1-6H3 |
InChI 键 |
HHWWCMSNKNXPMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=CC(=CC(=C1)SC(C)C)SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


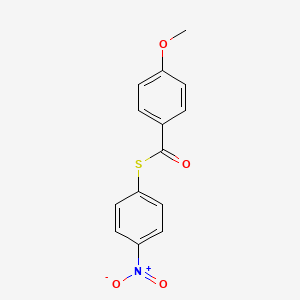
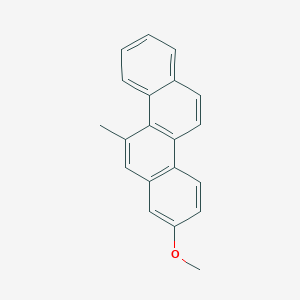
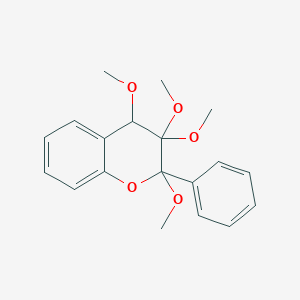
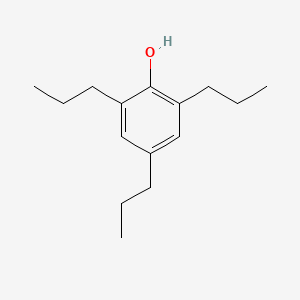
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)

